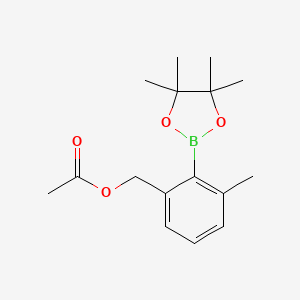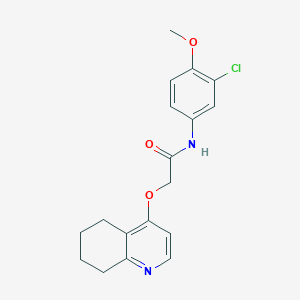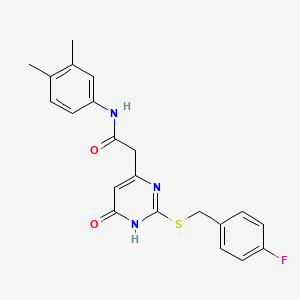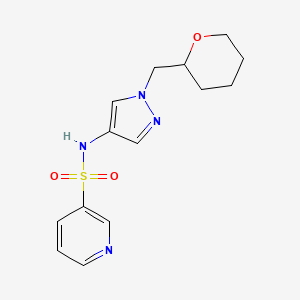
2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for dyslipidemia and cardiovascular diseases. Dyslipidemia is a condition characterized by abnormal levels of lipids, including cholesterol and triglycerides, in the blood. This condition is a major risk factor for the development of atherosclerosis, which can lead to heart attacks and strokes. ETC-1002 has been shown to reduce LDL cholesterol levels and triglycerides, while increasing HDL cholesterol levels, making it a promising therapeutic option for dyslipidemia.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor, which share structural similarities with the compound of interest, has revealed insights into their metabolism in human and rat liver microsomes. These studies suggest a complex metabolic pathway that involves the formation of DNA-reactive intermediates, potentially contributing to their carcinogenicity. Understanding the metabolism of these compounds can be crucial for assessing their environmental and health impacts (Coleman et al., 2000).
Antiparasitic Drugs
Research on 4-amino-2-ethoxybenzoic acid and related compounds has demonstrated their anticoccidial activity, highlighting the potential of ethoxy-substituted compounds in developing antiparasitic drugs. These findings may provide a basis for exploring the antiparasitic potential of the compound (Rogers et al., 1964).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, including their antioxidant activity, suggest the versatility of acetamide derivatives in forming biologically active complexes. This research can inform the potential applications of the compound in developing new antioxidant agents or coordination complexes with specific biological activities (Chkirate et al., 2019).
Amide Derivatives and Anion Coordination
Studies on amide derivatives and their spatial orientations upon anion coordination have revealed the structural flexibility and potential applications of these compounds in material science and molecular recognition. This could suggest areas of application for the compound , particularly in the development of new materials or sensors (Kalita & Baruah, 2010).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-2-27-18-10-7-16(8-11-18)14-23(26)24-15-17-9-12-22-20(13-17)19-5-3-4-6-21(19)25-22/h7-13,25H,2-6,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIAEPHIOZZFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(aminosulfonyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2832700.png)





![Ethyl 6-ethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2832710.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2832713.png)
![N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832714.png)
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832717.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2832721.png)
![2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene](/img/structure/B2832723.png)